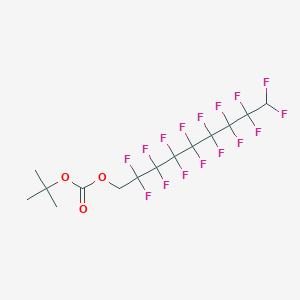
tert-Butyl 1H,1H,9H-perfluorononyl carbonate
Description
tert-Butyl 1H,1H,9H-perfluorononyl carbonate is a fluorinated organic compound characterized by a perfluorononyl chain (-C9F16H2) and a tert-butyl carbonate group. Fluorinated carbonates are widely used in materials science due to their hydrophobicity, chemical stability, and thermal resistance, making them valuable in coatings, surfactants, and specialty polymers.
Properties
Molecular Formula |
C14H12F16O3 |
|---|---|
Molecular Weight |
532.22 g/mol |
IUPAC Name |
tert-butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl carbonate |
InChI |
InChI=1S/C14H12F16O3/c1-7(2,3)33-6(31)32-4-8(17,18)10(21,22)12(25,26)14(29,30)13(27,28)11(23,24)9(19,20)5(15)16/h5H,4H2,1-3H3 |
InChI Key |
AMJRBYGDBCIRHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 1H,1H,9H-perfluorononyl carbonate typically involves the reaction of tert-butyl alcohol with 1H,1H,9H-perfluorononyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 1H,1H,9H-perfluorononyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 1H,1H,9H-perfluorononyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: Its unique properties make it useful in the study of biological systems, particularly in the development of fluorinated drugs and biomolecules.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of tert-Butyl 1H,1H,9H-perfluorononyl carbonate involves its interaction with molecular targets through its fluorinated chain and carbonate group. The perfluorononyl chain imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of biomolecules. The carbonate group can undergo hydrolysis, releasing carbon dioxide and alcohols, which can further interact with biological pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The tert-butyl derivative is compared to three key analogs (Table 1):
Notes:
- Perfluoro Chain Length: The nonyl chain (C9F16H2) in the target compound provides greater hydrophobicity and lower surface energy than shorter chains (e.g., hexyl in AY01431).
Physicochemical Properties
- Boiling Point : The isopropyl analog (262.4°C) suggests that the tert-butyl derivative may have a higher boiling point due to increased molecular weight and bulkier substituents.
- Density : Fluorinated compounds typically exhibit high densities (~1.5 g/cm³ for the isopropyl analog), a trend likely shared by the tert-butyl variant.
- Stability: tert-Butyl groups are known to resist oxidation under ambient conditions, as seen in photooxidation studies of tert-butyl-containing compounds.
Key Research Findings
- Photooxidation Resistance : tert-Butyl groups in related compounds exhibit resistance to hydroperoxidation under ambient light and oxygen, suggesting enhanced stability for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


